molecular formula C8H14Cl2N2 B13635853 2-(Aminomethyl)-3-methylanilinedihydrochloride

2-(Aminomethyl)-3-methylanilinedihydrochloride

Cat. No.: B13635853
M. Wt: 209.11 g/mol
InChI Key: WZQNIQSPLITEAN-UHFFFAOYSA-N
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Description

2-(Aminomethyl)-3-methylanilinedihydrochloride is an organic compound with significant applications in various fields of chemistry and industry. This compound is characterized by its unique structure, which includes an aminomethyl group attached to a methylaniline core, and it is often used in research and industrial processes due to its reactivity and versatility.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Aminomethyl)-3-methylanilinedihydrochloride typically involves the reaction of 3-methylaniline with formaldehyde and hydrogen chloride. The process can be summarized as follows:

    Starting Materials: 3-methylaniline, formaldehyde, and hydrogen chloride.

    Reaction: The 3-methylaniline reacts with formaldehyde in the presence of hydrogen chloride to form the desired product.

    Conditions: The reaction is usually carried out under acidic conditions, with the temperature carefully controlled to optimize yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure consistent quality and high throughput. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(Aminomethyl)-3-methylanilinedihydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into different amine derivatives.

    Substitution: The aminomethyl group can participate in substitution reactions, leading to the formation of various substituted aniline derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Halogenating agents and other electrophiles can be used to introduce new substituents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce a wide range of substituted aniline derivatives.

Scientific Research Applications

2-(Aminomethyl)-3-methylanilinedihydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and as a precursor for biologically active molecules.

    Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(Aminomethyl)-3-methylanilinedihydrochloride involves its interaction with various molecular targets. The aminomethyl group can form hydrogen bonds and interact with active sites of enzymes or receptors, influencing biological pathways and chemical reactions. The specific pathways involved depend on the context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 2-(Aminomethyl)pyridine
  • 2-(Aminomethyl)phenol
  • 3-(Aminomethyl)aniline

Uniqueness

2-(Aminomethyl)-3-methylanilinedihydrochloride is unique due to its specific structure, which combines an aminomethyl group with a methylaniline core. This unique structure imparts distinct reactivity and properties, making it valuable in various applications where other similar compounds may not be as effective.

Properties

Molecular Formula

C8H14Cl2N2

Molecular Weight

209.11 g/mol

IUPAC Name

2-(aminomethyl)-3-methylaniline;dihydrochloride

InChI

InChI=1S/C8H12N2.2ClH/c1-6-3-2-4-8(10)7(6)5-9;;/h2-4H,5,9-10H2,1H3;2*1H

InChI Key

WZQNIQSPLITEAN-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)N)CN.Cl.Cl

Origin of Product

United States

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